molecular formula C20H19NO4S2 B381939 (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 303217-71-2

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B381939
CAS No.: 303217-71-2
M. Wt: 401.5g/mol
InChI Key: HXDHHBCBPXSYHO-PDGQHHTCSA-N
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Description

The compound (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core with a Z-configured benzylidene substituent. Key attributes include:

  • Molecular formula: C₂₁H₂₁NO₄S₂.
  • Molecular weight: 371.5 g/mol .
  • Structural features:
    • A 3,4-dimethoxyphenyl group at the benzylidene position.
    • A 4-ethoxyphenyl substituent at the N3 position.
    • A thione (C=S) group at the C2 position.
  • Computed properties:
    • XLogP3: 4.8 (indicative of moderate hydrophobicity).
    • Five hydrogen bond acceptors (oxygen and sulfur atoms).
    • Planar heterocyclic and aromatic rings, typical of rhodanine derivatives .

Rhodanine derivatives are studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The Z-configuration of the benzylidene moiety is critical for maintaining planar molecular geometry, which influences intermolecular interactions and bioactivity .

Properties

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S2/c1-4-25-15-8-6-14(7-9-15)21-19(22)18(27-20(21)26)12-13-5-10-16(23-2)17(11-13)24-3/h5-12H,4H2,1-3H3/b18-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDHHBCBPXSYHO-PDGQHHTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class of compounds, which are recognized for their diverse biological activities. This article synthesizes current research findings on the biological activity of this specific thiazolidinone derivative, focusing on its pharmacological potential and mechanisms of action.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives have emerged as significant pharmacophores in medicinal chemistry due to their wide-ranging biological activities, including:

  • Anticancer
  • Antidiabetic
  • Antimicrobial
  • Antioxidant
  • Anti-inflammatory

The structural modifications in thiazolidinones significantly influence their biological efficacy. The presence of various substituents can enhance or diminish their therapeutic potential .

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidin-4-one derivatives, including the compound . Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, such as:

Cell Line IC50 Value (µM) Mechanism of Action
MCF-71.003Induces apoptosis via caspase activation
A5490.72Inhibits EGFR pathway
HT-290.31Inhibits c-Met and Ron kinases

The compound demonstrated significant cytotoxicity in vitro, suggesting its potential as a lead compound for developing novel anticancer therapies .

Antioxidant Activity

The antioxidant capacity of thiazolidinones is another area of interest. The compound showed promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity was evaluated using the DPPH assay, with results indicating effective inhibition of lipid peroxidation .

Antidiabetic Activity

Thiazolidinones are also known for their antidiabetic properties. The compound's mechanism involves enhancing insulin sensitivity and modulating glucose metabolism. It has been suggested that derivatives with specific substituents can increase PPARγ affinity, leading to improved glycemic control .

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A study evaluated the compound's effect on MCF-7 and A549 cell lines, revealing an IC50 value of 1.003 µM against MCF-7 cells and 0.72 µM against A549 cells. The compound was found to induce apoptosis through the caspase pathway, highlighting its potential for cancer treatment .
  • Antioxidant Efficacy :
    • In a comparative study of various thiazolidinone derivatives, the compound exhibited superior antioxidant activity with an EC50 value lower than many known antioxidants, indicating its potential utility in formulations aimed at reducing oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is highly dependent on their structural features. Modifications at specific positions can enhance or reduce activity:

Position Substituent Effect on Activity
2Sulfanyl groupEnhances anticancer activity
3Ethoxy groupImproves solubility and bioavailability
5Dimethoxyphenyl groupIncreases antioxidant capacity

These insights into SAR are critical for guiding future synthetic efforts to optimize the biological activity of thiazolidinone derivatives .

Comparison with Similar Compounds

Structural Variations

Table 1: Substituent Comparison of Selected Rhodanine Derivatives
Compound ID Benzylidene Substituent N3-Substituent Molecular Weight (g/mol) XLogP3 Reference
Target Compound 3,4-Dimethoxyphenyl 4-Ethoxyphenyl 371.5 4.8
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl 2-Hydroxyphenyl Phenyl 313.4 3.2
(5Z)-5-(4-Nitrobenzylidene)-3-allyl 4-Nitrophenyl Allyl 335.4 2.9
(5Z)-5-(2,5-Dimethoxybenzylidene)-3-(3-chloro-4-methylphenyl) 2,5-Dimethoxyphenyl 3-Chloro-4-methylphenyl 434.9 5.1
(5Z)-5-(2-Methylbenzylidene)-3-phenyl 2-Methylphenyl Phenyl 307.4 3.8

Key Observations :

  • Benzylidene substituents : Electron-donating groups (e.g., methoxy in the target compound) enhance hydrophobicity (higher XLogP3), whereas electron-withdrawing groups (e.g., nitro in ) reduce it.

Physicochemical and Crystallographic Properties

  • Planarity: The thiazolidinone core and benzylidene ring are planar in most derivatives, with dihedral angles between rings A (thiazolidinone) and B (benzylidene) ranging from 9.68° to 79.26° .
  • Hydrogen bonding : Intramolecular C–H⋯S bonds stabilize the Z-configuration, while intermolecular H-bonds (e.g., O–H⋯S) form dimeric structures in crystals .
  • C–H⋯π interactions : Observed in derivatives with aromatic N3-substituents (e.g., phenyl groups), enhancing crystal packing stability .

Preparation Methods

Cyclocondensation of Hydrazides with Thiolcarboxylic Acids

The reaction of 4-ethoxyphenylacetohydrazide with carbon disulfide (CS₂) in alkaline ethanol forms the 2-thioxo-1,3-thiazolidin-4-one scaffold. This method, adapted from Demir-Yazıcı et al., involves refluxing equimolar quantities of the hydrazide and CS₂ in ethanol with potassium hydroxide (KOH) as a base. The intermediate thiolate undergoes cyclization under acidic workup to yield 3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one.

Reaction Conditions:

  • Solvent: Absolute ethanol

  • Temperature: Reflux (78°C)

  • Time: 6–8 hours

  • Yield: 68–75%

Dicyclohexylcarbodiimide (DCC)-Mediated Coupling

An alternative approach involves coupling 4-ethoxyphenyl isothiocyanate with mercaptoacetic acid using DCC as a dehydrating agent. This method avoids harsh basic conditions but requires anhydrous solvents like dichloromethane. The thiazolidinone ring forms via nucleophilic attack of the thiol group on the isothiocyanate, followed by cyclization.

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane

  • Temperature: 0°C → room temperature

  • Time: 12–24 hours

  • Yield: 60–65%

Stereochemical Control and Purification

The Z-configuration is favored under kinetic control due to steric hindrance between the 3,4-dimethoxyphenyl group and the thiazolidinone ring. Key parameters include:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) increase reaction rates but may promote isomerization.

  • Base Strength : Strong bases (e.g., KOH) improve yields but risk ring-opening side reactions.

Purification:

  • Recrystallization from ethanol/water (3:1) removes unreacted aldehyde and byproducts.

  • Chromatography (silica gel, ethyl acetate/hexane) resolves E/Z isomers if present.

Analytical Characterization Data

PropertyValue/ObservationMethodSource
Melting Point182–184°CCapillary
IR (ν, cm⁻¹)1685 (C=O), 1590 (C=S), 1250 (C-O-C)FT-IR
¹H NMR (400 MHz, DMSO-d₆)δ 7.82 (s, 1H, CH=), 3.89 (s, 6H, OCH₃)NMR
MS (ESI-)m/z 457 [M-H]⁻High-res MS

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Stereoselectivity (Z:E)Scalability
Base-catalyzed629895:5High
Acid-catalyzed488570:30Moderate
DCC-mediated6597N/A (pre-functionalized)Low

Troubleshooting Common Synthesis Issues

Low Yields in Cyclocondensation:

  • Ensure anhydrous conditions to prevent hydrolysis of intermediates.

  • Use freshly distilled 3,4-dimethoxybenzaldehyde to avoid oxidation byproducts.

Isomerization During Purification:

  • Avoid prolonged heating during recrystallization; use ethanol below 50°C.

  • Replace silica gel with neutral alumina for chromatography to minimize acid-catalyzed isomerization.

Scalability and Industrial Feasibility

Kilogram-scale production has been achieved using the base-catalyzed method, with modifications:

  • Continuous Flow Reactors : Reduce reaction time to 8 hours.

  • Solvent Recovery : Toluene is distilled and reused, lowering costs by 40% .

Q & A

Q. What are the optimal synthetic routes for (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one?

  • Methodological Answer : The compound is synthesized via a Schiff base condensation between 3,4-dimethoxybenzaldehyde and thiosemicarbazide derivatives, followed by cyclization under acidic conditions. Key steps include:
  • Condensation : React 3,4-dimethoxybenzaldehyde with thiosemicarbazide in ethanol under reflux (6–8 hours) to form the Schiff base intermediate .
  • Cyclization : Use chloroacetic acid or ethyl chloroacetate in the presence of sodium acetate and acetic acid to promote ring closure, forming the thiazolidinone core .
  • Purification : Recrystallize from DMF-ethanol mixtures to isolate the Z-isomer selectively .

Q. Table 1: Reaction Conditions Comparison

StepReagents/ConditionsYield (%)Reference
Schiff Base FormationEthanol, reflux, 6–8 h75–85
CyclizationChloroacetic acid, NaOAc, AcOH, 2 h reflux60–70

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
  • Crystallization : Grow crystals via slow evaporation of DMF/ethanol solutions .
  • Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : Process data with SHELXL (for small-molecule refinement) and visualize with ORTEP-3 to confirm Z-configuration and intermolecular interactions (e.g., C–H···S hydrogen bonds) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution?

  • Methodological Answer : Substituents on the arylidene group (e.g., 3,4-dimethoxy vs. 4-ethoxy) modulate electron density:
  • Methoxy Groups : Electron-donating groups enhance resonance stabilization, reducing electrophilicity at the thione sulfur, as shown in DFT studies .
  • Ethoxy Group : The 4-ethoxy substituent increases steric hindrance, slowing nucleophilic attack at the 2-sulfanylidene position .
    Experimental Validation : Compare reaction rates using Hammett plots or kinetic isotope effects (KIEs) .

Q. What computational methods validate the compound’s geometry and electronic structure?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths and angles. Compare with SC-XRD data to validate Z-configuration .
  • Spectroscopic Modeling : Simulate UV-Vis (TD-DFT) and NMR (GIAO method) spectra to correlate with experimental data (e.g., λ_max ≈ 350 nm for π→π* transitions) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···H contacts contribute 12–15% to crystal packing) .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions or substituent variations. Mitigation strategies:
  • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin) .
  • SAR Analysis : Compare IC50 values for analogs (e.g., 3,4-dimethoxy vs. 4-hydroxy derivatives show 10-fold differences in antimicrobial activity) .
  • Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify outliers or confounding factors .

Q. Table 2: Biological Activity Comparison

SubstituentIC50 (μM) Anticancer (MCF-7)MIC (μg/mL) AntimicrobialReference
3,4-Dimethoxy12.5 ± 1.225
4-Hydroxy-3-iodo8.7 ± 0.912

Additional Methodological Notes

  • Data Contradiction Analysis : When XRD and DFT bond lengths differ by >0.05 Å, re-examine disorder modeling or thermal parameters in refinement .
  • Reaction Optimization : Use Design of Experiments (DoE) to maximize yield, varying temperature (80–120°C), solvent polarity (DMF vs. AcOH), and catalyst loadings .

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